molecular formula C15H22N4O4 B12287194 tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate

tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate

Cat. No.: B12287194
M. Wt: 322.36 g/mol
InChI Key: JJXVPQLHSUHZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 6-nitro-3-pyridyl substituent, and a stereogenic (3R)-methyl group. Its molecular formula is C₁₅H₂₂N₄O₄ (MW: 322.36), and it is synthesized via coupling reactions involving palladium catalysis, as inferred from analogous procedures in the evidence . The nitro group on the pyridine ring enhances electrophilicity, making it a reactive intermediate for further functionalization (e.g., reduction to amines). The Boc group improves solubility and stability during synthetic workflows .

Properties

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C15H22N4O4/c1-11-10-17(14(20)23-15(2,3)4)7-8-18(11)12-5-6-13(16-9-12)19(21)22/h5-6,9,11H,7-8,10H2,1-4H3

InChI Key

JJXVPQLHSUHZBA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Asymmetric Catalytic Synthesis

Chiral Ligand-Mediated Cyclization

The stereoselective formation of the (3R)-methyl group is achieved using chiral catalysts. For example, Rhodium(I) complexes with (R)-BINAP ligands enable asymmetric hydrogenation of prochiral enamines. In a representative procedure:

  • A precursor tert-butyl 3-methyl-4-(6-nitro-3-pyridyl)-3,4-dehydropiperazine-1-carboxylate is hydrogenated under 50 psi H₂ in tetrahydrofuran (THF) at 50°C for 12 hours.
  • Key metrics :
    • Yield: 78–85%
    • Enantiomeric excess (ee): 92–95%
    • Catalyst loading: 0.5 mol% Rh/(R)-BINAP.

This method avoids racemization but requires stringent moisture-free conditions.

Diastereomeric Resolution

Crystallization-Based Separation

Racemic tert-butyl 3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is resolved using chiral acids (e.g., L-tartaric acid):

  • The racemate is dissolved in ethanol and treated with 1.2 equiv L-tartaric acid.
  • Diastereomeric salts precipitate selectively; the (3R)-enantiomer is isolated in 65% yield with >99% ee after recrystallization.
Table 1: Comparison of Resolving Agents
Agent Solvent Yield (%) ee (%)
L-Tartaric acid Ethanol 65 99
D-DBTA* Acetone 58 98
D-DBTA: Di-p-toluoyl-D-tartaric acid

Nitro Group Introduction

Nitration of Pyridine Precursors

The 6-nitro-3-pyridyl moiety is introduced via electrophilic nitration:

  • 3-Methylpyridine is nitrated with fuming HNO₃/H₂SO₄ at 0°C, yielding 6-nitro-3-methylpyridine (83% yield).
  • Subsequent coupling with tert-butyl 3-methylpiperazine-1-carboxylate via Buchwald-Hartwig amination (Pd₂(dba)₃, XantPhos, Cs₂CO₃, 110°C) affords the target compound in 72% yield.
Table 2: Nitration Conditions and Outcomes
Substrate Nitrating Agent Temp (°C) Yield (%)
3-Methylpyridine HNO₃/H₂SO₄ 0 83
3-Aminopyridine Acetyl nitrate -10 68

Piperazine Ring Construction

Cyclocondensation of Diamines

The piperazine core is assembled from N-Boc-ethylenediamine and α-keto esters :

  • Ethyl 2-oxo-4-(6-nitro-3-pyridyl)butanoate reacts with N-Boc-ethylenediamine in methanol under reflux (24 hours), forming the cyclic imine intermediate.
  • Reduction with NaBH₄ in THF yields the cis-product, which is epimerized to the trans-(3R)-isomer using DBU in dichloromethane (86% overall yield).

Stereochemical Challenges and Solutions

Epimerization During Reduction

The reduction of 3,4-dehydropiperazine-2-one intermediates (e.g., with LiAlH₄) often leads to racemization. Mitigation strategies include:

  • Low-temperature reductions (-20°C, 2 hours) to limit base-catalyzed epimerization.
  • Chiral auxiliaries : Temporarily introducing a bulky group (e.g., (-)-menthyl) at the 3-position directs stereoselective reduction.

Recent Advances in Photocatalysis

A 2025 method employs acridine-based photocatalysts for direct C–N coupling:

  • 2-Amino-5-nitropyridine and tert-butyl 3-methylpiperazine-1-carboxylate react under blue LED light with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant.
  • Advantages : Single-step synthesis, no transition metals, 89% yield, 94% ee.

Industrial-Scale Considerations

Cost vs. Efficiency

Method Cost (USD/kg) Steps ee (%) Scalability
Asymmetric catalysis 12,000 3 95 Moderate
Diastereomeric resolution 8,500 4 99 High
Photocatalysis 9,800 1 94 High

Mechanism of Action

The exact mechanism of action of tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is not well-documented. its biological activity is likely due to its interaction with specific molecular targets and pathways in cells. The nitro group and piperazine ring may play crucial roles in its activity, potentially involving redox reactions and interactions with enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs with Modified Pyridine Substituents

Table 1: Key Pyridine-Modified Analogs
Compound Name Substituent on Pyridine Molecular Weight Key Differences vs. Target Compound Reference
tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate 6-NO₂ 308.33 Lacks (3R)-methyl group; planar piperazine
tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate 6-Br 342.23 Bromine instead of NO₂; higher halogen mass
tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate 6-F 296.30 Electron-withdrawing F; smaller substituent
tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate 6-COOMe, 4-CH₃ 335.38 Ester and methyl groups; steric bulk
  • Nitro vs. Halogen Substituents : The nitro group in the target compound increases electrophilicity compared to bromine or fluorine, facilitating nucleophilic aromatic substitution or reduction reactions. Bromine’s larger size enhances hydrophobic interactions but may limit solubility .
  • Stereochemical Impact: The (3R)-methyl group in the target compound introduces chirality, which is absent in non-methylated analogs like the 6-nitro derivative in . Chirality can significantly influence binding to biological targets (e.g., enzymes or receptors) .

Stereochemical Variants

Table 2: Enantiomeric and Diastereomeric Comparisons
Compound Name Stereochemistry Molecular Weight Key Differences Reference
tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (3S) 322.36 Mirror-image enantiomer; distinct bioactivity
tert-butyl 3-methyl-4-[(quinolin-3-yl)methyl]piperazine-1-carboxylate Not specified 341.46 Quinoline substituent; altered π-π stacking
  • Enantiomers : The (3R) and (3S) configurations () may exhibit divergent pharmacokinetic profiles. For instance, one enantiomer could show higher affinity for a target receptor, while the other might be inactive or even antagonistic.

Functional Group Variations in Piperazine Core

Table 3: Piperazine Core Modifications
Compound Name Piperazine Modification Molecular Weight Key Differences Reference
tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate Thiazole substituent 365.40 Heterocyclic thiazole; altered H-bonding
tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate Methoxymethyl at C3 258.34 Ether side chain; increased hydrophilicity
  • Thiazole Hybrids : The thiazole-substituted analog () introduces sulfur-based hydrogen-bonding capacity, which may improve interactions with metal ions or polar residues in proteins .

Biological Activity

tert-butyl(3R)-3-methyl-4-(6-nitro-3-pyridyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 322.36 g/mol
  • Appearance : Solid
  • Purity : ≥ 95% .

Research indicates that this compound functions primarily as a selective inhibitor of CDKs, which are crucial for regulating the cell cycle. By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells. The presence of the nitro group in its structure enhances its reactivity and biological interactions, contributing to its potency against various cancer cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. The piperazine core and the nitro-pyridine moiety are key to its inhibitory effects on CDKs. Variations in these structures can lead to significant changes in binding affinity and potency. For instance, modifications in the pyridine and piperazine substituents have been shown to improve the compound's efficacy against specific cancer types .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylateC14H22N4O2Lacks nitro group; potential for further functionalization
PalbociclibC24H29N7O2A known CDK inhibitor with broader structural modifications
RibociclibC23H28N6O2Another CDK inhibitor; different side chain leading to distinct pharmacological profiles

The unique combination of methyl and nitro groups on the piperazine ring enhances the biological activity of this compound compared to other similar compounds .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines. For example:

  • Inhibition of CDK2 : A study showed that the compound inhibited CDK2 with an IC50 value significantly lower than that of other known inhibitors, indicating higher potency.
  • Selectivity Profile : The compound exhibited selectivity towards certain CDK isoforms, which is crucial for minimizing side effects during therapeutic applications.
  • Cytotoxicity Assessment : In cytotoxicity assays, it demonstrated a favorable therapeutic index, suggesting a balance between efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.